3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride . The resulting adduct is then subjected to various functionalization steps to introduce the thiazole and isobutylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane is commonly used for epoxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of the bicyclic core can yield 5,6-exo-epoxybicycloheptanedicarboxylic acid derivatives .
Scientific Research Applications
3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler analog without the thiazole and isobutylphenyl groups.
5-Norbornene-2-carboxylic acid: Another related compound with a similar bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in similar synthetic applications.
Uniqueness
The uniqueness of 3-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a rigid bicyclic core with a bioactive thiazole moiety, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-12(2)10-14-4-6-15(7-5-14)20-13(3)29-23(24-20)25-21(26)18-16-8-9-17(11-16)19(18)22(27)28/h4-9,12,16-19H,10-11H2,1-3H3,(H,27,28)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPGWOTJNCCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C4=CC=C(C=C4)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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